2-(Chloromethyl)-4,6-diphenylpyrimidine
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Overview
Description
2-(Chloromethyl)-4,6-diphenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloromethyl group at the 2-position and phenyl groups at the 4 and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-diphenylpyrimidine typically involves the chloromethylation of 4,6-diphenylpyrimidine. One common method is the Blanc chloromethylation, which is carried out under acidic conditions with a zinc chloride catalyst. The reaction involves the protonation of formaldehyde, making the carbon more electrophilic, which is then attacked by the aromatic pi-electrons of the pyrimidine ring, followed by rearomatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Blanc chloromethylation process to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-4,6-diphenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4,6-diphenylpyridine
- 2-Chloromethyl-4,6-diphenylquinazoline
- 2-Chloromethyl-4,6-diphenylimidazole
Uniqueness
2-(Chloromethyl)-4,6-diphenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity and selectivity in chemical reactions, as well as potential therapeutic benefits in medicinal applications.
Properties
Molecular Formula |
C17H13ClN2 |
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Molecular Weight |
280.7 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
VVMZKNVXVPPZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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